Niguldipine
Overview
Description
Niguldipine is a calcium channel blocker and α1-adrenergic receptor antagonist. It is a member of the dihydropyridine class of compounds and is known for its high affinity binding to calcium channels and α1-adrenoceptors . The compound is used primarily for its antihypertensive properties, making it a valuable agent in the treatment of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Niguldipine is synthesized through a multi-step process involving the condensation of various chemical intermediates. The key steps include:
Formation of the dihydropyridine ring: This involves the reaction of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions.
Introduction of the nitrophenyl group: This step typically involves nitration of a phenyl ring followed by its incorporation into the dihydropyridine structure.
Attachment of the piperidine moiety: This is achieved through a nucleophilic substitution reaction where a piperidine derivative is introduced to the dihydropyridine core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction of the nitro group to an amine is another common reaction.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Niguldipine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions with receptors.
Biology: Investigated for its effects on cellular calcium channels and its potential role in modulating cellular functions.
Medicine: Explored for its antihypertensive properties and potential therapeutic applications in cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug development
Mechanism of Action
Niguldipine exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into cells. This blockage prevents the contraction of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. Additionally, this compound acts as an α1-adrenergic receptor antagonist, further contributing to its antihypertensive effects by inhibiting the vasoconstrictive action of norepinephrine .
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive properties.
Nimodipine: Known for its use in treating cerebral vasospasm.
Amlodipine: A widely used antihypertensive agent with a longer duration of action
Uniqueness of Niguldipine: this compound is unique due to its dual action as both a calcium channel blocker and an α1-adrenergic receptor antagonist. This dual mechanism provides a more comprehensive approach to managing hypertension compared to other calcium channel blockers that do not have α1-adrenergic antagonistic properties .
Properties
CAS No. |
102993-22-6 |
---|---|
Molecular Formula |
C36H39N3O6 |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3 |
InChI Key |
SVJMLYUFVDMUHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
Key on ui other cas no. |
102993-22-6 |
Synonyms |
3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride 3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 844-39 B 859-35 B8509-035 B859-35 dexniguldipine DNIG niguldipine niguldipine fumarate niguldipine hydrobromide niguldipine hydrochloride niguldipine maleate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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